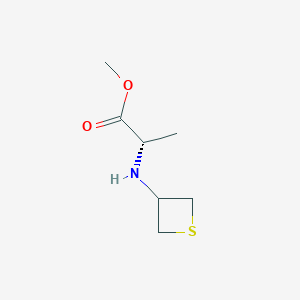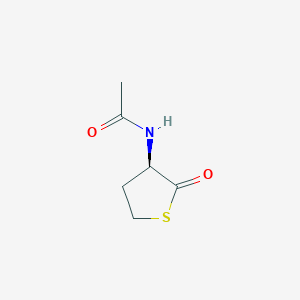
Citiolone, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citiolone, also known as ®-N-(2-Oxothiolan-3-yl)acetamide, is a derivative of the amino acid cysteine. It is primarily used in liver therapy due to its antioxidant properties, which help reduce oxidative stress and inflammation. Citiolone has also been studied for its potential in treating hypothermia as it acts as a hydroxyl free radical scavenger .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Citiolone can be synthesized through a single-step reaction. The process involves adding D,L-homocysteine thiolactone hydrochloride to chloroform, followed by the addition of methacryloyl chloride and triethylamine. The mixture is stirred in an ice bath, and the resulting solution is washed, extracted, and dried to obtain Citiolone with a yield of 83.9% .
Industrial Production Methods
While specific industrial production methods for Citiolone are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Citiolone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Hydroxy or amine groups are used to open the thiolactone ring.
Major Products Formed
Oxidation: The major products are oxidized derivatives of Citiolone.
Substitution: The products include thiolated compounds formed by the reaction of released thiols with other functional groups.
Aplicaciones Científicas De Investigación
Citiolone has diverse applications in scientific research, including:
Chemistry: Used as a thiolation agent and in polymer chemistry for macromolecular engineering.
Biology: Studied for its neuroprotective properties and potential in treating neurodegenerative disorders.
Medicine: Used in liver therapy to reduce oxidative stress and promote liver cell regeneration.
Industry: Applied in the synthesis of complex biochemicals and as a mucolytic and muco-regulating drug.
Mecanismo De Acción
Citiolone exerts its effects primarily through its antioxidant properties. It reduces oxidative stress and inflammation by scavenging free radicals. In liver therapy, Citiolone promotes liver cell regeneration and aids in the synthesis of essential molecules like glutathione . The exact molecular targets and pathways involved are still under investigation, but its role in reducing oxidative stress is well-documented .
Comparación Con Compuestos Similares
Citiolone is unique due to its specific structure and properties. Similar compounds include:
N-Acetylcysteine: Another cysteine derivative with antioxidant properties.
Glutathione: A tripeptide involved in cellular detoxification and antioxidant defense.
Cysteamine: A compound used in the treatment of cystinosis with antioxidant properties.
Citiolone stands out due to its specific application in liver therapy and its potential in treating hypothermia .
Propiedades
Número CAS |
183072-09-5 |
|---|---|
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
N-[(3R)-2-oxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 |
Clave InChI |
NRFJZTXWLKPZAV-RXMQYKEDSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CCSC1=O |
SMILES canónico |
CC(=O)NC1CCSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


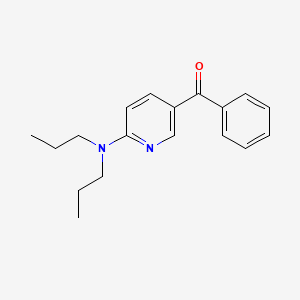
![(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)

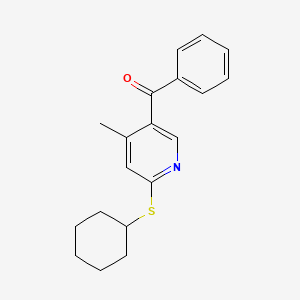
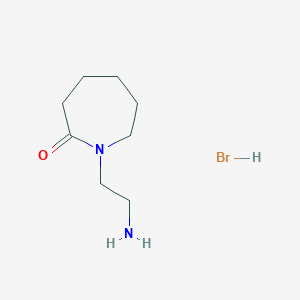
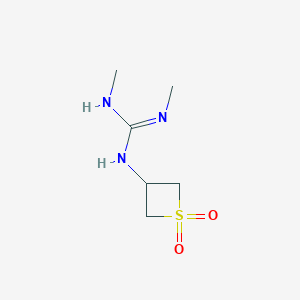

![Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13008353.png)
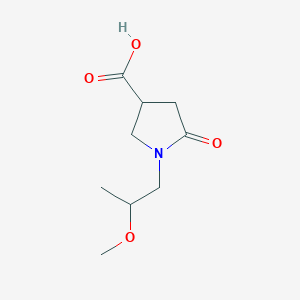
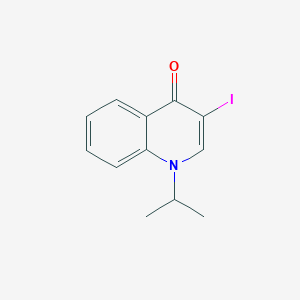
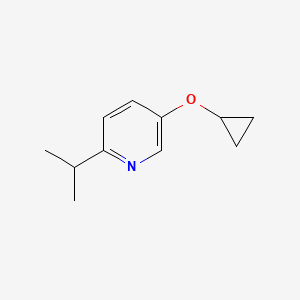
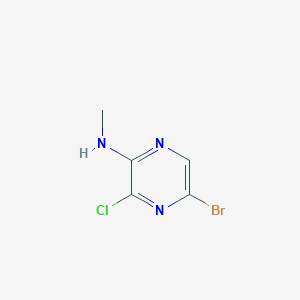
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
